molecular formula C11H10BrNO2 B1379135 (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 1159981-17-5

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B1379135
CAS No.: 1159981-17-5
M. Wt: 268.11 g/mol
InChI Key: CLMXHCRMTIJBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group and a methyl group attached to the isoxazole ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromo-2-nitrobenzyl alcohol. This intermediate is then subjected to cyclization in the presence of a base, such as sodium methoxide, to yield the desired isoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The methanol group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine group before cyclization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: Contains a fluorine atom instead of bromine.

    (3-(4-Methylphenyl)-5-methylisoxazol-4-yl)methanol: Has a methyl group instead of bromine.

Uniqueness: The presence of the bromine atom in (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger and more polarizable atom, which can affect the compound’s electronic properties and its ability to participate in various chemical reactions.

Properties

IUPAC Name

[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXHCRMTIJBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247023
Record name 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-17-5
Record name 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159981-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 2
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 3
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 4
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 5
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol
Reactant of Route 6
(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.